molecular formula C8H7NO3 B14313651 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde CAS No. 113964-54-8

2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde

Cat. No.: B14313651
CAS No.: 113964-54-8
M. Wt: 165.15 g/mol
InChI Key: QRTVLMRCYXDLDC-UHFFFAOYSA-N
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Description

2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde is an organic compound characterized by the presence of both an aldehyde group and a hydroperoxymethylideneamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde typically involves the reaction of 2-aminobenzaldehyde with hydrogen peroxide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to prevent decomposition of the hydroperoxide intermediate.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where 2-aminobenzaldehyde is reacted with hydrogen peroxide in a reactor equipped with cooling systems to maintain the desired temperature. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the hydroperoxide group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: 2-[(E)-(Hydroxymethylidene)amino]benzaldehyde.

    Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of hydroperoxide groups on biological systems. It may serve as a model compound for understanding oxidative stress and its impact on cellular processes.

Medicine

Potential applications in medicine include the development of new drugs that leverage the compound’s reactive hydroperoxide group for targeted therapeutic effects. Research is ongoing to explore its potential as an anticancer or antimicrobial agent.

Industry

In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity makes it suitable for use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde exerts its effects involves the interaction of its hydroperoxide group with various molecular targets. This interaction can lead to the generation of reactive oxygen species, which can induce oxidative stress in cells. The aldehyde group can also form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzaldehyde: Lacks the hydroperoxide group, making it less reactive in oxidative processes.

    2-Nitrobenzaldehyde: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

    4-Aminobenzaldehyde: The amino group is positioned differently on the benzene ring, affecting its chemical behavior.

Uniqueness

2-[(E)-(Hydroperoxymethylidene)amino]benzaldehyde is unique due to the presence of both an aldehyde and a hydroperoxide group, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions makes it a versatile compound for research and industrial use.

Properties

CAS No.

113964-54-8

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

hydroxy N-(2-formylphenyl)methanimidate

InChI

InChI=1S/C8H7NO3/c10-5-7-3-1-2-4-8(7)9-6-12-11/h1-6,11H

InChI Key

QRTVLMRCYXDLDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)N=COO

Origin of Product

United States

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